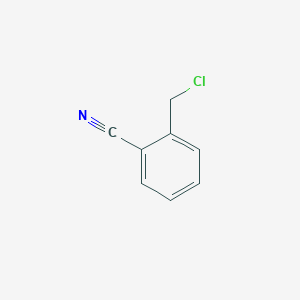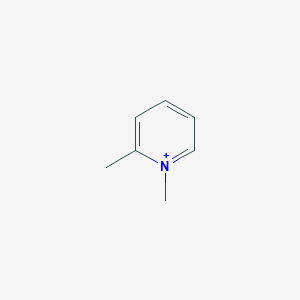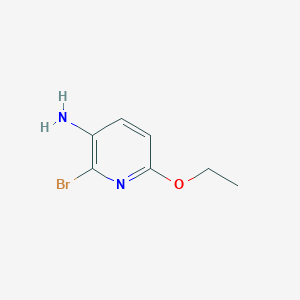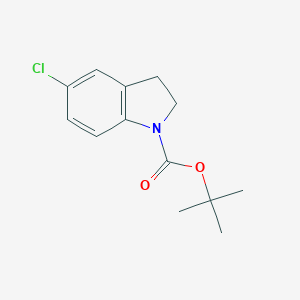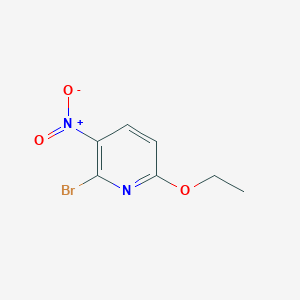
3,5-Dichloro-2-pyridone
Descripción general
Descripción
3,5-Dichloro-2-pyridone is a chemical compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.989 . It is also known by other names such as 3,5-Dichloro-2-hydroxypyridine and 3,5-Dichloro-2-pyridinol .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2-pyridone involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate . Another method involves the use of palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-pyridone can be represented using the IUPAC Standard InChI: InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 3,5-Dichloro-2-pyridone are primarily based on pyridine rings, cyclization, and cycloaddition reactions . The reaction of 2,3,5-trichloropyridine under certain conditions can lead to the formation of 3,5-Dichloro-2-pyridone .Physical And Chemical Properties Analysis
3,5-Dichloro-2-pyridone is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Aplicaciones Científicas De Investigación
Pharmaceutical Applications Anti-Tuberculosis Potential
3,5-Dichloro-2-pyridone has been evaluated for its inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Studies have shown that certain pyridone analogues, including 3,5-Dichloro-2-pyridone, exhibit minimum inhibitory concentrations (MIC) comparable to standard anti-TB drugs .
Agricultural Applications Pesticide and Herbicide Metabolite Analysis
This compound is also relevant in agriculture, particularly in the analysis of metabolites from pesticides and herbicides. For instance, it is involved in the study of trichloro-2-pyridinol (TCP), a metabolite of chlorpyrifos and triclopyr, which are more toxic than their parent compounds .
Safety And Hazards
Direcciones Futuras
Given the versatile applications of compounds with pyridine rings in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds like 3,5-Dichloro-2-pyridone is an important research field . Future research could focus on developing new synthetic methods and exploring potential applications .
Propiedades
IUPAC Name |
3,5-dichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOPWJJZSJEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-pyridone | |
CAS RN |
5437-33-2 | |
| Record name | 3,5-Dichloro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-2-pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone, 3,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-dichloro-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLORO-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7XC36D6EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary use of 3,5-Dichloro-2-pyridone in chemical synthesis?
A1: 3,5-Dichloro-2-pyridone serves as a crucial building block for synthesizing more complex molecules, particularly those with herbicidal activity. It is a key intermediate in producing alpha-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal properties [].
Q2: What is a notable chemical reaction involving 3,5-Dichloro-2-pyridone?
A2: 3,5-Dichloro-2-pyridone can be further chlorinated to yield 2,3,5-trichloropyridine. This reaction can be achieved using chlorine donors like thionyl chloride or phosphorus oxychloride at elevated temperatures (70-150°C) [, ].
Q3: Are there alternative synthetic routes to produce 2,3,5-trichloropyridine from 3,5-Dichloro-2-pyridone?
A3: Yes, research indicates that reacting 3,5-dichloro-2-pyridone with phosgene in the presence of an N,N-disubstituted formamide and an inert solvent at temperatures ranging from 30°C to 150°C can also yield 2,3,5-trichloropyridine [].
Q4: Can 3,5-Dichloro-2-pyridone undergo reactions other than chlorination?
A4: Yes, studies have shown that 3,5-Dichloro-2-pyridone reacts with benzenesulfonyl chlorides in the presence of triethylamine at room temperature. This reaction leads to both O- and N-sulfonylated products, demonstrating the molecule's reactivity at different sites [].
Q5: What analytical techniques are used to identify and characterize 3,5-Dichloro-2-pyridone?
A6: While specific techniques are not detailed in the provided abstracts, researchers likely employ a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of 3,5-Dichloro-2-pyridone. Additionally, separation techniques like High-Performance Liquid Chromatography (HPLC) might be used, especially when analyzing complex mixtures like bacterial filtrates [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



